molecular formula C17H13BrO B2752196 2-(2-Bromo-5-methoxyphenyl)naphthalene CAS No. 1393793-79-7

2-(2-Bromo-5-methoxyphenyl)naphthalene

Cat. No.: B2752196
CAS No.: 1393793-79-7
M. Wt: 313.194
InChI Key: BMODPBBEJMZHOO-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)naphthalene is an organic compound with the molecular formula C17H13BrO It is a derivative of naphthalene, substituted with a bromo group and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)naphthalene typically involves the bromination of 2-(5-methoxyphenyl)naphthalene. This can be achieved through the following steps:

    Bromination Reaction: The starting material, 2-(5-methoxyphenyl)naphthalene, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of brominating agent and catalyst, as well as reaction conditions, may be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products

    Substitution: Formation of substituted naphthalenes with various functional groups.

    Oxidation: Formation of naphthalene derivatives with aldehyde or carboxylic acid groups.

    Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)naphthalene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Potential use in the development of bioactive compounds or as a probe in biological assays.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxynaphthalene: Similar structure but with the methoxy group at a different position.

    2,7-Bis[(Z)-2-(2-bromo-5-methoxyphenyl)ethenyl]naphthalene: A more complex derivative with additional substituents.

Uniqueness

2-(2-Bromo-5-methoxyphenyl)naphthalene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromo and methoxy groups allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO/c1-19-15-8-9-17(18)16(11-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMODPBBEJMZHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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